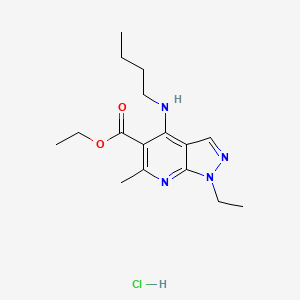

Tracazolate hydrochloride

説明

Tracazolate hydrochloride is a potent GABAA receptor modulator . It is a pyrazolopyridine derivative, most closely related to pyrazolopyrimidine drugs such as zaleplon . It is part of a structurally diverse group of drugs known as the nonbenzodiazepines, which act at the same receptor targets as benzodiazepines but have distinct chemical structures . Tracazolate has primarily anxiolytic and anticonvulsant effects .

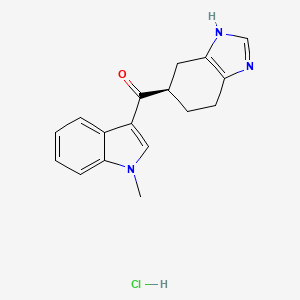

Molecular Structure Analysis

The molecular formula of Tracazolate hydrochloride is C16H24N4O2 . It is a pyrazolopyridine derivative, which is a class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

Physical And Chemical Properties Analysis

Tracazolate hydrochloride is a white solid . Its molecular weight is 340.85 . .

科学的研究の応用

Modulator of GABA (A) Receptors

Tracazolate hydrochloride is a modulator of GABA (A) receptors . It activates GABA (A) receptors expressed in Xenopus oocytes . The time course of GABA (A) α1/β2 currents can be reversibly activated in a concentration-dependent manner by 10 µM, 35 µM, and 100 µM Tracazolate hydrochloride .

Anxiolytic Compound

Tracazolate hydrochloride is a non-sedative anxiolytic compound . It acts as an allosteric modulator of GABA(A) receptors . Tracazolate was shown to potentiate the GABA(A) receptor with an EC 50 value of 1.1 µM and inhibit with an IC 50 value of 1.2 µM .

Pyrazole Derivative

Tracazolate hydrochloride is a pyrazole derivative . Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis and Properties of Pyrazoles

The synthesis and properties of different pyrazole derivatives, including Tracazolate hydrochloride, are a focus of ongoing research . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Enhances Native GABA A Receptor Function

Tracazolate hydrochloride can enhance native GABA A receptor function . It is anxiolytic following systemic administration in vivo .

In Vivo Systemic Administration

Tracazolate hydrochloride has been shown to be anxiolytic following systemic administration in vivo . This suggests potential applications in the treatment of anxiety disorders .

作用機序

Target of Action

Tracazolate hydrochloride is a modulator of the GABA(A) receptor . It has a unique receptor binding profile involving allosteric modulation of several GABA(A) receptor subtypes, being selective for GABA(A) receptors containing α1 and β3 subunits . The GABA(A) receptor is an ionotropic receptor and ligand-gated ion channel, which mediates inhibitory neurotransmission in the central nervous system.

Mode of Action

Tracazolate hydrochloride potentiates the GABA(A) receptor with an EC50 value of 1.1 µM and inhibits with an IC50 value of 1.2 µM . It can potentiate or inhibit recombinant GABA(A) function depending on the subunit combination . It enhances native GABA(A) receptor function and is anxiolytic following systemic administration in vivo .

Biochemical Pathways

Tracazolate hydrochloride acts by allosterically modulating the GABA(A) receptor, which is a key player in the GABAergic inhibitory pathway in the brain. This modulation results in an increase in the frequency of chloride channel opening events, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission .

Pharmacokinetics

As an anxiolytic drug, it is generally administered orally

Result of Action

The primary result of Tracazolate hydrochloride’s action is its anxiolytic and anticonvulsant effects . By modulating the GABA(A) receptor, it enhances inhibitory neurotransmission, which can help to reduce anxiety and prevent seizures. Sedative and muscle relaxant effects only appear at higher doses .

特性

IUPAC Name |

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIXDPUEMQXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045208 | |

| Record name | Tracazolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tracazolate hydrochloride | |

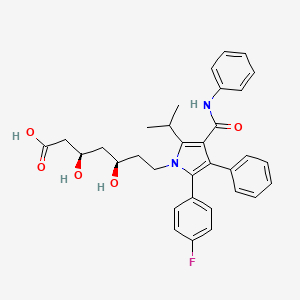

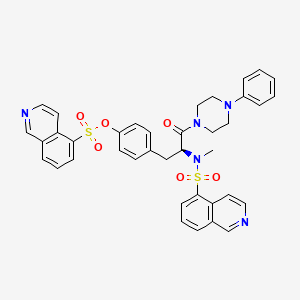

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

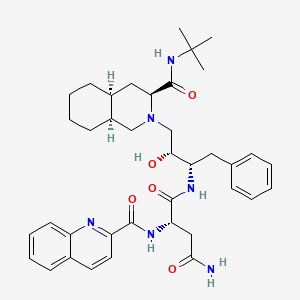

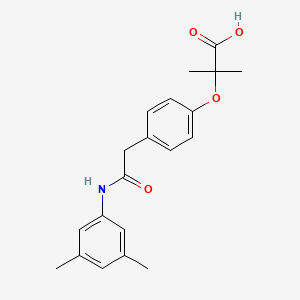

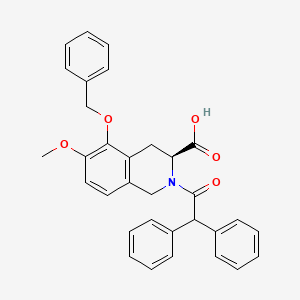

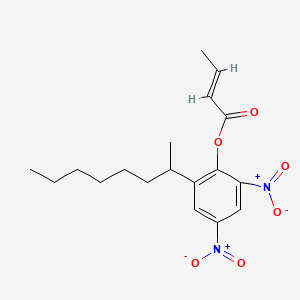

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)